molecular formula C14H21Cl2NO B5161708 N-butyl-4-(2,3-dichlorophenoxy)-1-butanamine

N-butyl-4-(2,3-dichlorophenoxy)-1-butanamine

Cat. No. B5161708
M. Wt: 290.2 g/mol
InChI Key: DUXBKQSNPPJHOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BDCRB is a synthetic compound that belongs to the class of arylphenoxyalkylamines. It was first synthesized in the 1970s as a potential herbicide, but its use in this field was discontinued due to its toxicity. However, BDCRB has found its use in scientific research as a potent and selective inhibitor of the mitochondrial permeability transition pore (mPTP).

Mechanism of Action

BDCRB acts as a selective inhibitor of N-butyl-4-(2,3-dichlorophenoxy)-1-butanamine by binding to the adenine nucleotide translocator (ANT) and preventing the opening of the pore. This prevents the release of cytochrome c and other apoptotic factors from the mitochondria, thus preventing cell death.
Biochemical and physiological effects:
BDCRB has been shown to have a protective effect on cells and tissues by preventing cell death due to N-butyl-4-(2,3-dichlorophenoxy)-1-butanamine opening. It has also been shown to improve mitochondrial function and reduce oxidative stress in various pathological conditions.

Advantages and Limitations for Lab Experiments

BDCRB is a potent and selective inhibitor of N-butyl-4-(2,3-dichlorophenoxy)-1-butanamine and has been extensively used in scientific research. However, its use is limited by its toxicity and the need for careful handling. It also has a short half-life, which requires frequent dosing in experiments.

Future Directions

There are several future directions for the use of BDCRB in scientific research. One area of interest is the role of N-butyl-4-(2,3-dichlorophenoxy)-1-butanamine in cancer and the potential use of BDCRB as a therapeutic agent. Another area of interest is the development of more potent and selective inhibitors of N-butyl-4-(2,3-dichlorophenoxy)-1-butanamine that can be used in clinical settings.
In conclusion, BDCRB is a synthetic compound that has found its use in scientific research as a potent and selective inhibitor of N-butyl-4-(2,3-dichlorophenoxy)-1-butanamine. Its unique properties have led to its extensive use in studying the role of N-butyl-4-(2,3-dichlorophenoxy)-1-butanamine in various pathological conditions. However, its use is limited by its toxicity and the need for careful handling. There are several future directions for the use of BDCRB in scientific research, including the potential use as a therapeutic agent in cancer and the development of more potent and selective inhibitors of N-butyl-4-(2,3-dichlorophenoxy)-1-butanamine.

Synthesis Methods

The synthesis of BDCRB involves the reaction of 2,3-dichlorophenol with butylamine in the presence of a base such as sodium hydroxide. The resulting product is then purified using column chromatography to obtain a pure form of BDCRB.

Scientific Research Applications

BDCRB has been extensively used in scientific research to study the role of N-butyl-4-(2,3-dichlorophenoxy)-1-butanamine in various pathological conditions. It has been shown to protect against ischemia-reperfusion injury in the heart, brain, and kidney. BDCRB has also been used to investigate the role of N-butyl-4-(2,3-dichlorophenoxy)-1-butanamine in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-butyl-4-(2,3-dichlorophenoxy)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21Cl2NO/c1-2-3-9-17-10-4-5-11-18-13-8-6-7-12(15)14(13)16/h6-8,17H,2-5,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXBKQSNPPJHOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCCOC1=C(C(=CC=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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